

The Discovery and Synthesis of SR-717: A Novel STING Agonist

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Compound of Interest

Compound Name: SR-717

Cat. No.: B2495404

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A Technical Whitepaper for Drug Development Professionals

This document provides an in-depth technical guide on the discovery, synthesis, and characterization of **SR-717**, a potent non-nucleotide agonist of the Stimulator of Interferon Genes (STING) pathway. **SR-717** has demonstrated significant anti-tumor activity in preclinical models, making it a compound of high interest for the development of novel cancer immunotherapies.

Discovery and Mechanism of Action

SR-717 was identified as a stable mimetic of cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), the natural ligand of STING.^[1] Unlike natural cyclic dinucleotides, **SR-717** is a non-nucleotide small molecule, which may offer advantages in terms of stability and cell permeability.

The primary mechanism of action of **SR-717** is the activation of the STING signaling pathway. Upon binding to STING, **SR-717** induces a conformational change in the STING protein, leading to its activation.^[1] This initiates a downstream signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines. This, in turn, promotes the activation of various immune cells, including CD8+ T cells, natural killer (NK) cells, and dendritic cells (DCs), and facilitates antigen cross-priming, ultimately leading to a robust anti-tumor immune response.^{[1][2]}

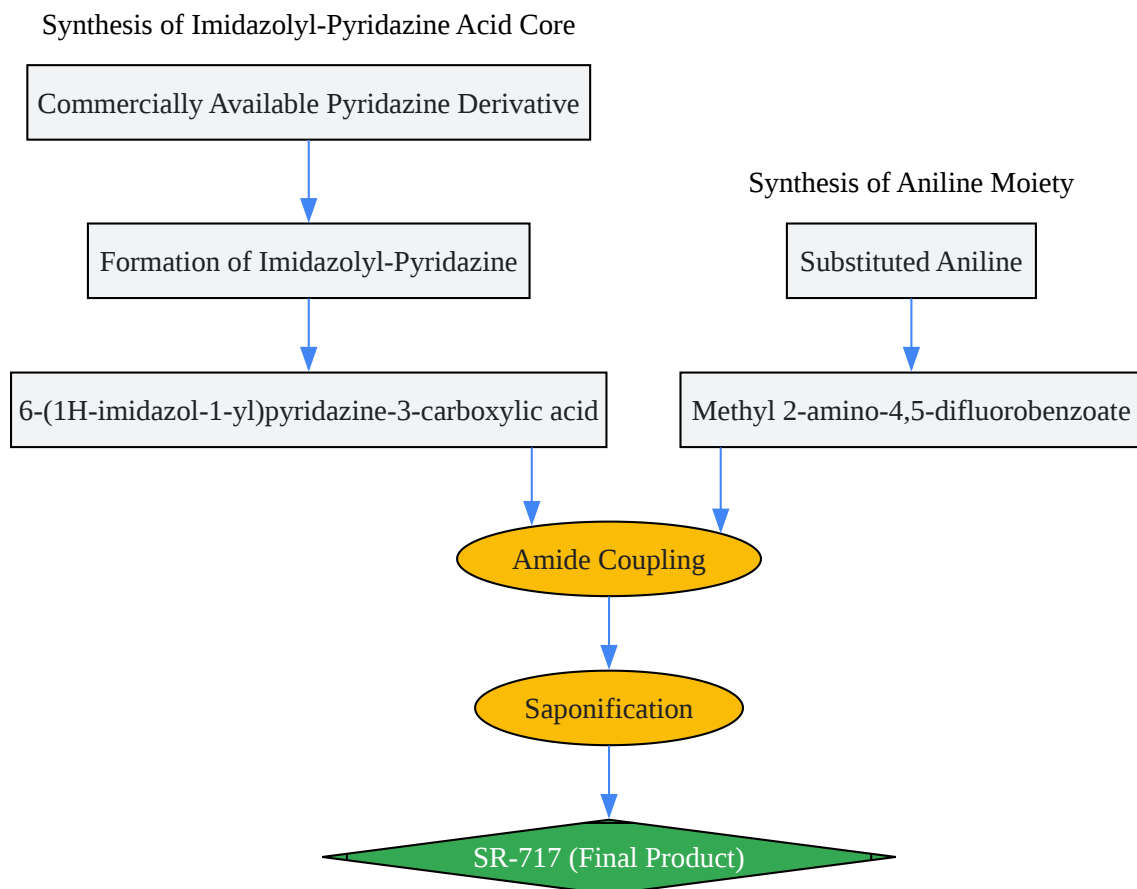
Synthesis of SR-717

The synthesis of **SR-717**, chemically named Lithium 2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)-4,5-difluorobenzoate, involves a multi-step process. The following is a general overview of the synthetic route.

Experimental Protocol: Synthesis of SR-717

A detailed, step-by-step protocol for the synthesis of **SR-717** has not been fully disclosed in the public domain. However, based on available information, the synthesis of its derivatives involves the assembly of an imidazolyl-pyridazine acid core, followed by coupling with a substituted aniline derivative.

Workflow for the Synthesis of **SR-717**



Seed THP1-Dual™ KI-hSTING cells



Prepare serial dilutions of SR-717



Treat cells with SR-717 for 18-24h



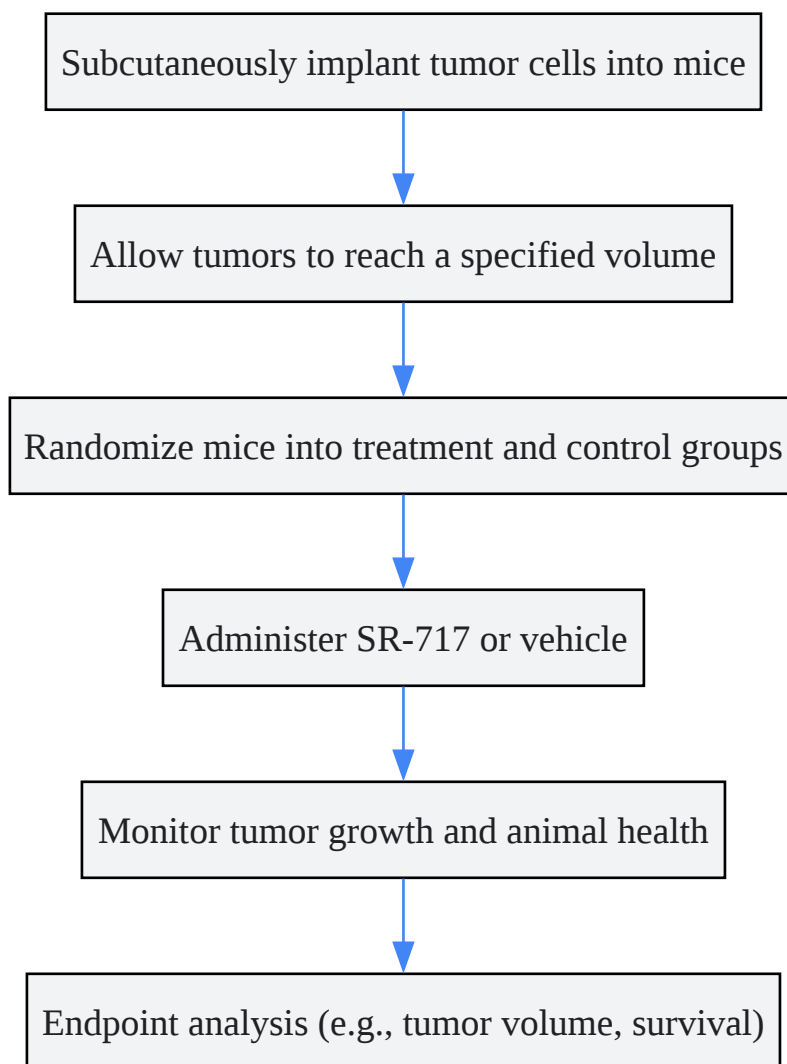
Add luciferase assay reagent

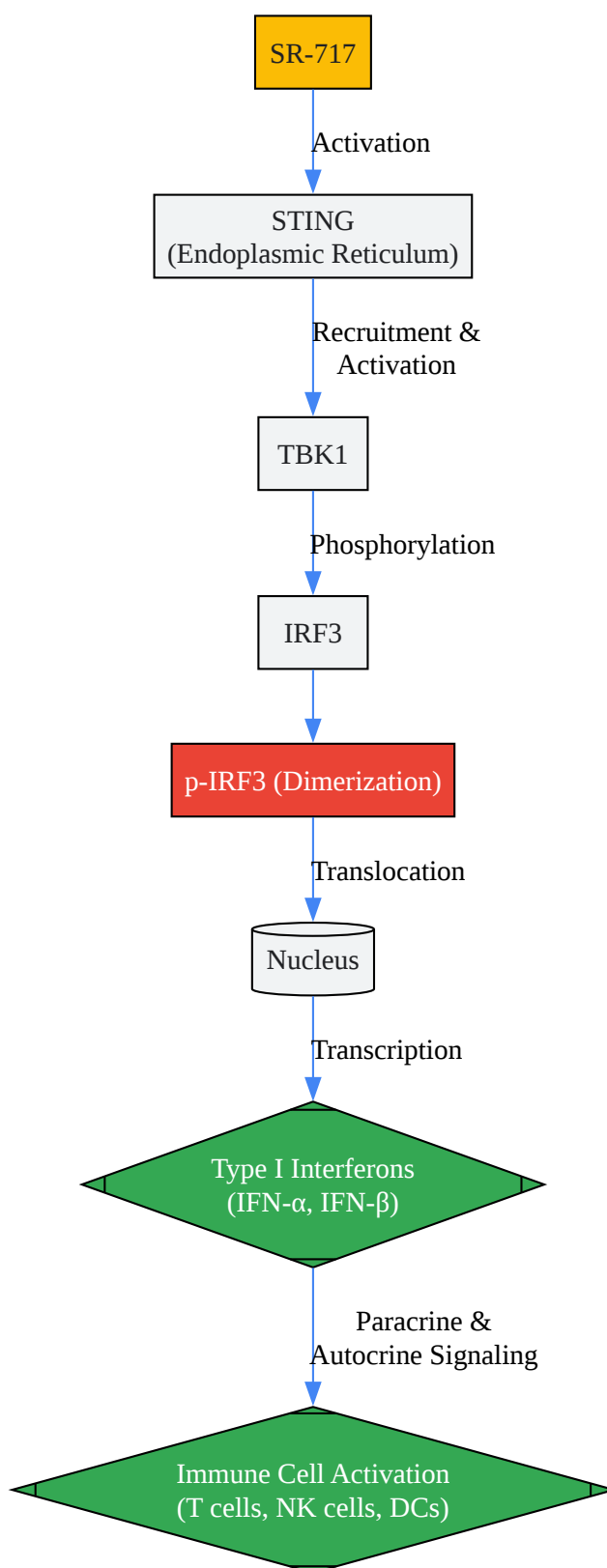


Measure luminescence



Determine EC50 value





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References

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